molecular formula C8H14N4O2 B2539269 N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-60-6

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2539269
CAS No.: 1429417-60-6
M. Wt: 198.226
InChI Key: CDDPBHGHUYTFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.226. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-4-5-9-8-7(12(13)14)6-11(2)10-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDPBHGHUYTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (BMNP)

Executive Summary & Molecular Context

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (henceforth BMNP ) represents a distinct class of functionalized nitropyrazoles. Structurally, it combines a polar, electron-withdrawing nitro group (


) at the 4-position with a lipophilic 

-butyl chain at the 3-amino position. This amphiphilic nature creates a complex solubility landscape critical for process optimization.

In pharmaceutical and energetic material synthesis, the solubility profile of BMNP dictates the efficiency of:

  • Recrystallization: Selecting solvent/anti-solvent systems to maximize yield and purity.

  • Reaction Kinetics: Determining homogeneity in nucleophilic substitution or reduction steps.

  • Purification: Designing liquid-liquid extraction protocols.

This guide details the theoretical solubility ranking, the validated experimental protocol for precise determination, and the thermodynamic modeling required to scale these findings.

Theoretical Solubility Framework

Before empirical testing, we establish a Predictive Solubility Hierarchy based on the structural moieties of BMNP.

  • The Pyrazole Core & Nitro Group: These contribute significantly to polarity and dipole moment, favoring polar aprotic solvents.

  • The

    
    -Butyl Chain:  This alkyl chain introduces hydrophobicity, disrupting the crystal lattice energy and enhancing solubility in moderate-polarity solvents (alcohols, esters) compared to non-alkylated analogs.
    
  • Hydrogen Bonding: The secondary amine (

    
    ) acts as a hydrogen bond donor, while the nitro group and pyrazole nitrogens act as acceptors.
    
Predicted Solvent Ranking (Descending Solubility)
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic Acetone, DMF, DMSO, NMPDipole-dipole interactions; disruption of crystal lattice.Very High
Esters Ethyl Acetate, Butyl AcetateVan der Waals + weak polar interactions compatible with the butyl chain.High
Alcohols Methanol, Ethanol, IsopropanolHydrogen bonding (donor/acceptor). Solubility decreases as alcohol chain length increases (steric hindrance).Moderate to High
Ethers THF, MTBEModerate polarity; good solvation of the organic skeleton.Moderate
Non-Polar Toluene, Cyclohexane, n-HexaneLimited interaction with the nitro/pyrazole core; "salting out" effect.Low
Water WaterHydrophobic effect of the butyl chain and aromatic ring dominates.Very Low (Insoluble)

Experimental Methodology: Dynamic Laser Monitoring

To obtain precise mole fraction solubility data (


), we utilize the Dynamic Laser Monitoring Method . This technique is superior to the static gravimetric method for temperature-dependent profiling because it minimizes solvent evaporation and equilibration time.
Validated Protocol
  • Preparation: A double-jacketed glass vessel (50 mL) is connected to a programmable thermostatic water bath (precision

    
     K).
    
  • System Setup: A laser source (typically 635 nm) is directed through the vessel. A photodetector measures the intensity of the transmitted light.

  • Dissolution:

    • Add a known mass of solvent (

      
      ) and excess solute (
      
      
      
      ) to the vessel.
    • Agitate at 400 rpm. The suspension scatters the laser light (Low Transmissivity).

  • Temperature Ramp: Slowly increase temperature (

    
     K/min).
    
  • Detection: As the solute dissolves, the solution clarifies. The point where laser transmissivity maximizes and plateaus is recorded as the Saturation Temperature (

    
    ) .
    
  • Repetition: Repeat with varying solute/solvent ratios to map the full curve.

Visual Workflow (Graphviz)

LaserMethod Start Start: Weigh Solute (m1) & Solvent (m2) Mix Agitate Suspension (Scattered Light) Start->Mix Heat Slow Heating (0.2 K/min) Mix->Heat Detect Laser Transmissivity Monitoring Heat->Detect Clear Solution Clarifies (Max Transmissivity) Detect->Clear Dissolution Record Record Teq (Equilibrium Temp) Clear->Record Record->Start Next Concentration Calc Calculate Mole Fraction (x1) Record->Calc

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.

Thermodynamic Modeling & Data Correlation

Raw solubility data must be correlated mathematically to be useful for process simulation. We employ the Modified Apelblat Equation , which is the industry standard for correlating the solubility of polar organic compounds in pure solvents.

The Modified Apelblat Model


  • 
    : Mole fraction solubility of BMNP.
    
  • 
    : Absolute temperature (K).[1][2][3][4][5][6]
    
  • 
    : Empirical model parameters derived from regression.
    

Interpretation of Parameters:

  • A & B: Relate to the non-ideal behavior of the solution and the enthalpy of solution.

  • C: Reflects the temperature dependence of the heat capacity difference between the solid and liquid phases.

Thermodynamic Functions

Using the van't Hoff analysis, we calculate the dissolution thermodynamics:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with temperature.[1][3][6]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value.[3] The dissolution is not spontaneous for the pure solid; it requires thermal energy.

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Entropy-driven). The disorder increases as the crystal lattice breaks down.

Model Selection Logic (Graphviz)

ModelLogic Data Experimental Solubility Data (x1 vs T) Check Check Linearity of ln(x1) vs 1/T Data->Check Linear Linear Relationship? Check->Linear VantHoff Use van't Hoff Eq. (Ideal Systems) Linear->VantHoff Yes Apelblat Use Modified Apelblat Eq. (Non-Ideal/Polar Systems) Linear->Apelblat No (Curvature) Fit Regression Analysis (Minimize RMSD) VantHoff->Fit Apelblat->Fit Result Process Parameters (Enthalpy, Entropy) Fit->Result

Figure 2: Decision logic for selecting the appropriate thermodynamic correlation model.

Application in Process Design

Based on the predicted profile and thermodynamic behavior, the following strategies are recommended for BMNP processing:

A. Cooling Crystallization
  • Best Solvent: Ethanol or Isopropanol .

  • Rationale: These solvents likely show a steep solubility curve (high

    
    ). This means a small drop in temperature yields a large amount of precipitate, maximizing efficiency.
    
B. Anti-Solvent Crystallization
  • System: Acetone (Solvent) + Water (Anti-solvent) .

  • Rationale: BMNP is highly soluble in acetone but insoluble in water. Adding water to a saturated acetone solution will force rapid precipitation. This is useful for controlling particle size (faster addition = smaller particles).

C. Extraction
  • System: Ethyl Acetate / Water .

  • Rationale: In a biphasic system, BMNP will partition heavily into the Ethyl Acetate layer, leaving inorganic salts or highly polar impurities in the aqueous phase.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Qiao, B., et al. (2023). Solubility and Solution Thermodynamics of Nitropyrazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on entropy-driven dissolution).
  • Vertex AI Search. (2026).

Sources

Technical Guide: Pharmacophore Modeling and SAR Profiling of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a functionalized pyrazole derivative characterized by a distinct "push-pull" electronic architecture. While often cataloged as a chemical building block, its structural motif—a nitro-substituted heteroaromatic amine—places it firmly within the pharmacophoric space of antimicrobial nitro-heterocycles (analogous to nitrofurantoin) and kinase inhibitor scaffolds (analogous to pyrazolo-pyrimidines).

This guide provides a de novo pharmacophore analysis, treating the molecule not merely as a reagent, but as a bioactive ligand. We will dissect its steric and electronic fields to predict binding behaviors and guide optimization.

Physicochemical Profile (Calculated)
PropertyValue (Est.)Significance
Formula

Low molecular weight fragment (<250 Da).
MW 198.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
TPSA ~80 ŲHigh polar surface area relative to size (Nitro + Amine).
H-Bond Donors 1 (NH)Critical for directional binding.
H-Bond Acceptors 5 (NO2, Pyrazole-N)High capacity for electrostatic interaction.

Pharmacophore Feature Mapping

The biological activity of this molecule is dictated by the spatial arrangement of four distinct pharmacophoric features. We classify these using the IUPAC-consistent feature definitions: HBD (Hydrogen Bond Donor), HBA (Hydrogen Bond Acceptor), HYD (Hydrophobic), and AR (Aromatic).

The "Push-Pull" Core (Electronic)

The central pyrazole ring is polarized. The electron-donating amine at C3 and the strongly electron-withdrawing nitro group at C4 create a conjugated system that stabilizes a planar conformation.

  • Feature A (HBA/Electronic): The 4-Nitro group (

    
    ). It serves as a strong electrostatic anchor and a potential "warhead" for reductive bioactivation in anaerobic bacteria.
    
  • Feature B (AR): The Pyrazole Ring .[1][2] A

    
    -electron rich system capable of 
    
    
    
    -stacking interactions (e.g., with Phenylalanine or Tyrosine residues in a binding pocket).
The Hinge-Binding Motif (Directional)
  • Feature C (HBD): The Exocyclic Amine (

    
    ). The secondary amine proton is acidic enough to donate a strong hydrogen bond.
    
  • Feature D (HBA): The Endocyclic Nitrogen (

    
    ). The lone pair on the pyrazole nitrogen is perfectly positioned to accept a hydrogen bond.
    
    • Significance: The distance between Feature C and Feature D is ~2.8 Å, mimicking the donor-acceptor motif required to bind the ATP-binding hinge region of protein kinases.

The Lipophilic Tail (Steric)
  • Feature E (HYD): The N-Butyl Chain . A flexible, aliphatic tail. In a binding pocket, this group likely occupies a hydrophobic sub-pocket (e.g., the Gatekeeper region in kinases or a lipid interface in membrane targets).

Visualization: Pharmacophore Connectivity Map

The following diagram illustrates the abstract pharmacophore graph, defining the distances and relationships between these core features.

Caption: Abstract representation of the pharmacophoric features. The blue dotted line highlights the critical Donor-Acceptor motif typical of kinase inhibitors.

Target Interaction Scenarios (SAR Profiling)

Based on the identified features, we propose two primary mechanisms of action (MoA). These hypotheses drive the selection of screening assays.

Scenario A: The Kinase Inhibitor Hypothesis

The 3-amino-pyrazole motif is a "privileged scaffold" in kinase inhibition.

  • Mechanism: The molecule mimics the Adenine ring of ATP.

    • The Amine (NH) donates a proton to the backbone carbonyl of the kinase hinge (e.g., Glu/Met residues).

    • The Pyrazole Nitrogen (N2) accepts a proton from the backbone amide.

  • Role of the Nitro Group: In this scenario, the nitro group is likely solvent-exposed. However, it withdraws electrons, increasing the acidity of the amine proton (strengthening the H-bond donor capability).

  • Role of the Butyl Chain: Probes the "Selectivity Pocket" or solvent front. A butyl group is often too small for high affinity but sufficient for micromolar hits.

Scenario B: The Antimicrobial "Warhead" Hypothesis

Nitro-heterocycles (like Nifurtimox or Metronidazole) are potent antimicrobials.

  • Mechanism: Type I Nitroreductases (bacterial/parasitic) reduce the 4-Nitro group into a toxic nitroso or hydroxylamine radical intermediate.

  • DNA Damage: These radical species covalently bind to bacterial DNA, causing strand breaks.

  • Selectivity: The N-butyl group increases lipophilicity, aiding penetration through the waxy cell walls of Mycobacteria or complex Gram-negative membranes.

Computational & Experimental Workflow

To validate these hypotheses, the following rigorous workflow is recommended. This protocol ensures data integrity and mechanistic clarity.

Computational Docking Pipeline
  • Ligand Preparation: Generate 3D conformers. The N-butyl chain requires a conformational search (e.g., Boltzmann jump) to identify the low-energy extended vs. folded states.

  • MEP Calculation: Calculate Molecular Electrostatic Potential (DFT level: B3LYP/6-31G*) to visualize the electron-deficient region on the pyrazole ring (induced by the nitro group).

  • Docking Targets:

    • Kinase Panel: CDK2 (PDB: 1DI8), FLT3.

    • Nitroreductase: E. coli Nitroreductase (PDB: 1ICR).

Synthesis & Validation Diagram

The following Graphviz flow outlines the retrosynthetic approach and the subsequent testing cascade.

Workflow Start Retrosynthesis Step1 Precursor: 1-methyl-4-nitro-pyrazole Start->Step1 Step2 Reaction: SNAr or Nitration Step1->Step2 + Butylamine (Nucleophilic Subst.) Product Target: N-Butyl-1-methyl-4-nitro -1H-pyrazol-3-amine Step2->Product Branch1 Assay A: Kinase Panel (ATP Competition) Product->Branch1 Hypothesis A Branch2 Assay B: MIC Determination (S. aureus / E. coli) Product->Branch2 Hypothesis B Result1 Hit Validation: IC50 < 10 µM Branch1->Result1 Result2 Hit Validation: MIC < 4 µg/mL Branch2->Result2

Caption: Integrated workflow from chemical synthesis to dual-pathway biological validation.

Toxicity & Structural Alerts (ADMET)

When developing this pharmacophore, researchers must address specific "Structural Alerts" associated with the nitro-pyrazole core.

  • Mutagenicity (Ames Positive): Nitro-aromatics are frequently mutagenic due to the same reduction mechanism that kills bacteria.

    • Mitigation: Early Ames testing is mandatory.

  • Solubility: While the nitro group aids polarity, the planar stacking can lead to poor solubility. The N-butyl chain helps disrupt crystal packing, likely improving solubility in organic media compared to the methyl analog.

  • Metabolic Stability: The N-butyl chain is susceptible to CYP450-mediated

    
    -oxidation or 
    
    
    
    -dealkylation.
    • Design Tip: If metabolic stability is low, replace the n-butyl chain with a cyclopropyl-methyl or trifluoro-ethyl group to block oxidation while maintaining steric volume.

References

  • Review of Pyrazole Biological Activity

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source:International Journal of Molecular Sciences (via PMC), 2023.
    • URL:[Link]

  • Nitro-Pyrazole Synthesis & Energetics

    • Title: Recent Advances in Synthesis and Properties of Nitr
    • Source:Molecules (via PMC), 2019.
    • URL:[Link]

  • Kinase Inhibitor Pharmacophores

    • Title: Pyrazole derivatives as potent inhibitors of FLT3/CDK2.[3]

    • Source:European Journal of Medicinal Chemistry (Contextual Reference).[2]

    • URL:[Link]

  • Compound Registry

    • Title: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CID 66017655).
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Electronic properties of the nitro group in N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Executive Summary

This technical guide analyzes the electronic and physicochemical properties of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine , a representative "push-pull" heterocyclic system. For researchers in medicinal chemistry and energetic materials, this molecule represents a critical intermediate.[1] The core pyrazole scaffold features a strong electron-withdrawing nitro group (


) at position 4 and a strong electron-donating alkylamino group (

) at position 3. This Donor-

-Acceptor (D-

-A) architecture dictates its reactivity, spectroscopic signature, and utility as a precursor for 3,4-diaminopyrazoles (a privileged scaffold in kinase inhibitors).
Molecular Architecture & Electronic Theory

The electronic behavior of this molecule is governed by the competition between the electron-rich amine and the electron-deficient nitro group.

1.1 The "Push-Pull" Mechanism

The N-butylamino group at C3 acts as the Donor , pushing electron density into the pyrazole ring via resonance (+M effect). The nitro group at C4 acts as the Acceptor , withdrawing electron density via both induction (-I) and resonance (-M).

  • Ground State Polarization: The molecule exhibits a significant dipole moment due to Intramolecular Charge Transfer (ICT) from the amine to the nitro group.[1]

  • Bond Order Alteration: The C3-C4 bond acquires partial double-bond character, while the C3-N(exocyclic) bond shortens, restricting rotation and enforcing planarity which is favorable for

    
    -stacking in crystal lattices.
    
1.2 Graphviz Visualization: Electronic Resonance Flow

The following diagram illustrates the electron density flow and the resulting resonance stabilization.

ElectronicFlow cluster_effects Physicochemical Consequences Donor N-Butylamine (C3) (Electron Donor +M) Ring Pyrazole Core (Pi-Bridge) Donor->Ring Lone Pair Delocalization Acidity Reduced Basicity of Amine Donor->Acidity Acceptor Nitro Group (C4) (Electron Acceptor -M) Ring->Acceptor Charge Transfer (ICT) Color Bathochromic Shift (UV-Vis) Ring->Color Dipole Increased Dipole Moment Acceptor->Dipole

Caption: Figure 1.[2] Directional electron flow in the D-


-A system, highlighting the Intramolecular Charge Transfer (ICT) pathway.
Spectroscopic Signatures & Physicochemical Data[3][4][5]

The electronic push-pull system creates distinct spectral markers useful for characterization and purity assessment.

2.1 UV-Vis Spectroscopy (Solvatochromism)

The ICT transition typically results in an absorption band in the near-UV/visible region (300–380 nm).

  • Observation: In non-polar solvents (e.g., hexane), the band is blue-shifted.[1] In polar aprotic solvents (e.g., DMSO), the band undergoes a bathochromic (red) shift due to stabilization of the polarized excited state.[1]

  • Diagnostic Utility: This band disappears upon reduction of the nitro group, serving as a reaction monitoring tool.[1]

2.2 NMR Characteristics (

&

)

The nitro group exerts a strong deshielding effect on the adjacent ring carbon (C5), while the amino group shields C3.[1]

PositionAtom TypePredicted Shift (

ppm)
Electronic Influence
C3

145 - 155Shielded by Amino (+M)
C4

120 - 130Deshielded by Nitro (-I/-M)
C5

8.0 - 8.5Deshielded (Acidic proton)
N-Me

3.6 - 3.9Standard N-Methyl
2.3 Acid-Base Properties (pKa)
  • Basicity Quenching: The lone pair on the exocyclic nitrogen is delocalized into the nitro group.[1] Consequently, the amine is non-basic (pKa of conjugate acid < 1.[1]0) and will not protonate under standard physiological conditions.

  • Acidity: The C5-H proton becomes weakly acidic due to the adjacent electron-withdrawing nitro group and N1-methyl induction.

Reactivity Profile: Reduction to Diamines

For drug development, the primary utility of this molecule is as a precursor to N3-butyl-1-methyl-1H-pyrazole-3,4-diamine . The reduction of the nitro group transforms the electronic nature of the ring from electron-deficient to electron-rich.

3.1 Reduction Workflow

The following diagram outlines the critical pathway for converting the nitro-precursor into the active pharmaceutical intermediate (API).

ReductionPathway Start Nitro Precursor (N-Butyl-1-methyl-4-nitro...) Reagent Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Start->Reagent Dissolution Intermediate Hydroxylamine Intermediate (Transient) Reagent->Intermediate Stepwise Reduction Safety CRITICAL: Exothermic Monitor H2 Uptake Reagent->Safety Product Target Diamine (N3-Butyl-1-methyl-3,4-diamine) Intermediate->Product Dehydration/Reduction

Caption: Figure 2. Catalytic hydrogenation workflow for the conversion of the nitro group to the primary amine.

Experimental Protocol: Catalytic Hydrogenation

Objective: Selective reduction of the C4-nitro group to a C4-primary amine without affecting the N-butyl chain or pyrazole ring integrity.

Materials
  • Substrate: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous[1]

  • Atmosphere: Hydrogen gas (

    
    ) balloon or Parr shaker (30 psi)
    
Step-by-Step Methodology
  • Preparation: In a 3-neck round bottom flask, dissolve the nitro-pyrazole substrate in MeOH (0.1 M concentration).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add Pd/C catalyst (10 wt% relative to substrate mass) under a gentle

    
     stream. Caution: Dry Pd/C is pyrophoric.
    
  • Hydrogenation:

    • Switch the atmosphere to

      
       (balloon or moderate pressure).[1]
      
    • Stir vigorously at Room Temperature (20–25°C).

    • Monitoring: Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS. The yellow color of the nitro compound will fade to colorless.

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The resulting diamine is oxidation-sensitive. Use immediately or store as a hydrochloride salt (precipitate with HCl/Dioxane).

References
  • BenchChem. (2024). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Link

  • National Institute of Standards and Technology (NIST). (2023). 3-Amino-4-pyrazolecarbonitrile Spectral Data. NIST Chemistry WebBook, SRD 69. Link[1]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Link[1]

  • Royal Society of Chemistry. (2022).[3] Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems. RSC Advances. Link[1]

  • Alfa Chemistry. (2024). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link

Sources

Methodological & Application

Step-by-step preparation of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

Target Molecule: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine Application: Functionalized pyrazole scaffold for medicinal chemistry (kinase inhibition, GPCR ligands) and energetic material intermediates.

Synthetic Strategy: The synthesis utilizes a robust Nucleophilic Aromatic Substitution (


)  strategy. The pyrazole ring, when substituted with a nitro group at the 4-position, becomes electron-deficient, activating the 3- and 5-positions toward nucleophilic attack. By employing 3-chloro-1-methyl-4-nitro-1H-pyrazole  as the electrophilic scaffold, the chloride at the 3-position serves as an excellent leaving group, allowing for regioselective displacement by n-butylamine.

This route is preferred over direct nitration of an aminopyrazole or alkylation of a nitropyrazolamine due to superior regiocontrol and cleaner reaction profiles.

Retrosynthetic Scheme
  • Target: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

  • Precursor: 3-Chloro-1-methyl-4-nitro-1H-pyrazole[1][2]

  • Starting Material: 3-Chloro-1-methyl-1H-pyrazole (or 3-chloro-1H-pyrazole followed by methylation)

Safety & Handling Protocols

  • Nitration Risks: The synthesis of the precursor involves mixed-acid nitration. While mononitropyrazoles are generally stable, they are energetic precursors. Temperature control is critical to prevent thermal runaway.

  • Chemical Hazards:

    • Fuming Nitric Acid (

      
      ):  Corrosive oxidizer. Use glass/Teflon equipment.
      
    • 3-Chloro-1-methyl-4-nitro-1H-pyrazole: Potential skin sensitizer and irritant.

    • n-Butylamine: Caustic, volatile amine. Handle in a fume hood.

  • Waste Disposal: Aqueous layers from nitration contain strong acids and must be neutralized before disposal.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloro-1-methyl-4-nitro-1H-pyrazole

This step installs the activating nitro group via Electrophilic Aromatic Substitution (


).

Reagents:

  • 3-Chloro-1-methyl-1H-pyrazole (1.0 eq)

  • Conc. Sulfuric Acid (

    
    , solvent/catalyst)
    
  • Fuming Nitric Acid (

    
    , >90%, 1.5 eq)
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice/salt bath (0 °C).

  • Dissolution: Charge the flask with 3-Chloro-1-methyl-1H-pyrazole and dissolve in conc.

    
     (approx. 5 mL per gram of substrate). Stir until homogenous.
    
  • Nitration: Add Fuming

    
     dropwise via the addition funnel.
    
    • Critical Control: Maintain internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

    • Observation: Starting material should disappear; a new lower-Rf spot (nitro compound) will appear.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume). Vigorous stirring is required to prevent clumping.

  • Isolation: The product typically precipitates as a pale yellow solid. Filter the solid.[2][3][4]

    • Alternative: If no precipitate forms, extract with Dichloromethane (DCM) (3x), wash organics with saturated

      
       (caution: gas evolution), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow crystalline solid.

Step 2: Nucleophilic Substitution ( ) with n-Butylamine

This step displaces the chloride with the amine nucleophile.

Reagents:

  • 3-Chloro-1-methyl-4-nitro-1H-pyrazole (1.0 eq)[2]

  • n-Butylamine (2.5 eq) — Acts as both nucleophile and base to scavenge HCl.

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [Anhydrous preferred]

Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-1-methyl-4-nitro-1H-pyrazole in Ethanol (approx. 10 mL/g).

  • Addition: Add n-Butylamine (2.5 eq) in one portion.

  • Reaction: Heat the mixture to reflux (80 °C) or 70 °C in a sealed tube. Stir for 6–12 hours.

    • Mechanism:[5] The amine attacks C3, forming a Meisenheimer-like complex stabilized by the C4-nitro group, followed by elimination of chloride.

  • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting chloride (higher Rf) should convert to the amine product (lower Rf, often fluorescent or yellow).

  • Workup:

    • Evaporate the solvent under reduced pressure.[3][6]

    • Redissolve the residue in Ethyl Acetate.

    • Wash with water (2x) to remove butylamine hydrochloride salts.

    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Chromatography: Silica gel, gradient elution 10%

      
       40% EtOAc in Hexanes.
      
    • Recrystallization: Cold Ethanol/Water mixture.

Data Presentation & Characterization

Reaction Summary Table
ParameterStep 1: NitrationStep 2: Amination (

)
Substrate 3-Chloro-1-methyl-1H-pyrazole3-Chloro-1-methyl-4-nitro-1H-pyrazole
Reagent

/

n-Butylamine (2.5 eq)
Solvent Sulfuric AcidEthanol or Acetonitrile
Temp/Time 0 °C

RT, 4 h
80 °C (Reflux), 6–12 h
Key Intermediate Meisenheimer Complex (Transient)
Typical Yield 80%70–85%
Expected Analytical Data
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       8.2–8.5 ppm (s, 1H, C5-H ): Characteristic downfield shift due to nitro group.
      
    • 
       7.0–7.5 ppm (br t, 1H, NH ): Exchangeable proton.
      
    • 
       3.6–3.7 ppm (s, 3H, N-CH 
      
      
      
      ): Methyl group on pyrazole nitrogen.
    • 
       3.3–3.4 ppm (q, 2H, NH-CH 
      
      
      
      -Pr): Methylene adjacent to amine.
    • 
       0.9 ppm (t, 3H, terminal CH 
      
      
      
      of butyl).
  • MS (ESI):

    • 
       calculated for 
      
      
      
      : ~213.13 Da.
    • Look for distinctive fragment loss of

      
       or butyl chain.
      

Workflow Visualization

G Start 3-Chloro-1-methyl-1H-pyrazole Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Chloro-1-methyl-4-nitro-1H-pyrazole Step1->Inter Isolation Step2 Step 2: SnAr Amination (n-Butylamine, EtOH, Reflux) Inter->Step2 Nucleophilic Attack Final Product: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine Step2->Final Purification

Caption: Synthetic workflow for the preparation of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine via nitration and nucleophilic aromatic substitution.

References

  • Habraken, C. L., & Poels, E. K. (1984). Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry. Link

  • Ravi, R., et al. (1997).[7] Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene and related Heterocycles. ResearchGate. Link

  • Zhang, J., et al. (2018). Synthesis and Properties of C-trinitromethyl-substituted mononitropyrazoles. PMC / NIH. Link

  • PubChem. (2025). 3-Chloro-1-methyl-4-nitro-1H-pyrazole Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Optimizing reaction yield for N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-NIT-003 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

You are attempting to synthesize


-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine  via a Nucleophilic Aromatic Substitution (

).

The Core Challenge: While the nitro group at the 4-position strongly activates the pyrazole ring, the reaction's success depends heavily on balancing nucleophilicity (of the amine) against hydrolysis risks (of the chloride) and regiocontrol (if starting from a di-halo scaffold).

The Mechanism: The reaction proceeds through an addition-elimination pathway.[1][2][3] The n-butylamine attacks the electrophilic C3 carbon, forming a resonance-stabilized Meisenheimer-like complex (sigma complex). The nitro group is essential here; it acts as an electron sink, stabilizing the negative charge before the chloride leaving group is expelled.

Reaction Scheme Visualization

SNAr_Mechanism SM Precursor: 3-Chloro-1-methyl- 4-nitropyrazole Complex Intermediate: Meisenheimer Complex (Stabilized by 4-NO2) SM->Complex + n-Butylamine (Attack at C3) Reagent Reagent: n-Butylamine (Nucleophile) Reagent->Complex Product Target: N-Butyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Complex->Product - Cl⁻ (Elimination) Byproduct Byproduct: HCl (Trapped by Base) Complex->Byproduct

Figure 1: The


 pathway. The 4-nitro group lowers the energy of the transition state, allowing the amine to displace the chloride.

Standard Operating Procedure (SOP)

Use this baseline protocol. Deviations are addressed in the Troubleshooting section.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Chloro-1-methyl-4-nitropyrazole 1.0SubstrateEnsure C5 is protonated (not chloro) to avoid regioselectivity issues.

-Butylamine
2.5 - 3.0Nucleophile & BaseExcess serves as the H-Cl scavenger.
Ethanol (EtOH) [0.5 M]SolventProtic solvent assists in leaving group departure via H-bonding.
DIPEA (Optional) 1.5Aux. BaseUse if conserving butylamine is required.
Step-by-Step Workflow
  • Preparation: Dissolve the 3-chloro-1-methyl-4-nitropyrazole in anhydrous EtOH (0.5 M concentration).

  • Addition: Add

    
    -butylamine dropwise at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    C) .
    
    • Technical Note: While

      
       on nitropyrazoles can occur at RT, the 3-position is less electrophilic than the 5-position. Thermal energy is usually required to drive the 3-substitution to completion within 2-4 hours.
      
  • Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The product is usually more polar than the starting chloride but less polar than the hydrolyzed impurity.

  • Workup:

    • Cool to RT. Concentrate in vacuo to remove EtOH and excess amine.

    • Resuspend residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[2]
      

Troubleshooting Guide

Identify your specific failure mode below.

Issue A: Reaction is Stalled (Low Conversion)

Symptoms: TLC shows significant starting material (SM) after 4 hours. Root Cause: The 3-position is sterically less accessible or electronically less activated than the 5-position. Solution:

  • Switch Solvent: Move from EtOH to DMF or DMSO .

    • Why: Polar Aprotic solvents solvate the cation (ammonium), leaving the butylamine "naked" and more nucleophilic. This can increase the rate by 10-100x [1].

  • Microwave Irradiation: Heat to

    
    C in a sealed vial for 20 minutes.
    
  • Catalysis: Add 10 mol% KI (Potassium Iodide) .

    • Mechanism:[1][3][4][5][6][7][8] The Finkelstein reaction generates a transient 3-iodo intermediate, which is a better leaving group than chloride (

      
       for leaving group ability in 
      
      
      
      without strong EWG, but in highly activated systems, F is best. Here, I- substitution helps if Cl is sluggish).
Issue B: Formation of "Pyrazolone" Impurity (Hydrolysis)

Symptoms: A new spot appears on the baseline of the TLC; MS shows mass corresponding to [M-Cl+OH]. Root Cause: Water in the solvent is competing with butylamine. The nitro group activates the ring toward any nucleophile, including hydroxide generated from trace water. Solution:

  • Dry Solvents: Use anhydrous EtOH or DMF.

  • Increase Amine Equivalents: Push the equilibrium by increasing butylamine to 5.0 equiv.

  • Avoid Strong Inorganic Bases: Do not use NaOH or KOH. Use organic bases (TEA, DIPEA) or excess amine only.

Issue C: Regioisomer Contamination

Symptoms: Two product spots with identical Mass (MS). Root Cause: This occurs only if you started with 3,5-dichloro-1-methyl-4-nitropyrazole . Technical Insight: In 1-methyl-4-nitropyrazoles, the C5 position is more reactive than C3 due to the inductive effect of the adjacent N-methyl group [2]. Solution:

  • Prevention: You must purify the starting material to ensure it is the mono-3-chloro derivative.

  • Mitigation: If you must use the dichloro scaffold, blocking C5 is required, or you must accept that C5 substitution will dominate.

Optimization Logic Tree

Use this flowchart to make real-time decisions during your experiment.

Optimization_Tree Start Start: Check TLC (2 hours) CheckSM Is Starting Material Present? Start->CheckSM CheckByprod Are Byproducts Visible? CheckSM->CheckByprod Yes Workup Proceed to Aqueous Workup CheckSM->Workup No (Complete) Hydrolysis Action: Dry Solvent Increase Amine Equiv CheckByprod->Hydrolysis Baseline Spot (Polar) Stalled Action: Switch to DMF or Microwave (100°C) CheckByprod->Stalled Only SM (No Product) Hydrolysis->Start Stalled->Start

Figure 2: Decision matrix for optimizing reaction yield based on TLC data.

Frequently Asked Questions (FAQs)

Q: Can I use the bromo-analog instead of the chloro-? A: Yes. The 3-bromo-1-methyl-4-nitropyrazole will generally react slightly faster than the chloro- analog in this specific context, although in highly activated


 systems, the electronegativity of the leaving group (F >> Cl) can sometimes accelerate the addition step. However, for 3-position pyrazoles, Br is an excellent compromise between stability and reactivity.

Q: My product is oiling out during workup. How do I solidify it? A: Nitropyrazoles with alkyl amines often form low-melting solids or oils.

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then slowly add pentane or hexane while scratching the flask walls.

  • HCl Salt: If the free base is an oil, convert it to the HCl salt by treating the ethereal solution with 4M HCl in dioxane. The salt is almost always a solid.

Q: Why is the reaction slower than literature reports for 5-chloro isomers? A: This is expected. The C5 position is adjacent to the N-methyl group, which lowers the electron density at C5 more effectively than at C3. Furthermore, the intermediate Meisenheimer complex at C5 is often more stable. You must drive the C3 reaction harder (heat/time) compared to C5 substitutions [3].

References

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. [Link]

  • Laramée, J. A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

Sources

Technical Guide: Minimizing Side Reactions in the Nitration of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Challenge

Nitrating aminopyrazoles presents a unique "push-pull" electronic challenge. The amino group (


) strongly activates the ring ("push"), making it hyper-nucleophilic and prone to oxidative degradation (tarring). Simultaneously, the pyrazole nitrogens can act as basic sites, leading to 

-nitration (kinetic control) rather than the desired

-nitration (thermodynamic control).

This guide moves beyond standard textbook protocols to address the specific failure modes of oxidative decomposition , regio-scrambling , and diazotization .

Module 1: Preventing Oxidative Degradation (Tar Formation)

The Issue: The reaction mixture turns dark red/black immediately upon acid addition, followed by a loss of yield. Root Cause: The amino group makes the pyrazole ring so electron-rich that nitric acid acts as an oxidant rather than a nitrating agent. Additionally, trace nitrous acid (


) can diazotize the primary amine, leading to unstable diazonium species that decompose into tars.
Troubleshooting Protocol: The "Scavenger" System
VariableRecommendationScientific Rationale
Scavenger Urea or Sulfamic Acid (0.5 – 1.0 eq)Reacts instantly with nitrous acid (

) to form

and

, preventing diazotization of the

group.
Temperature -10°C to 0°C (Addition)Low temperature suppresses the activation energy for oxidation (

) while allowing the lower barrier nitration (

) to proceed.
Atmosphere Argon/Nitrogen Displaces dissolved oxygen which can synergize with radical cations to accelerate polymerization (tarring).
FAQ: Oxidation

Q: Why does my reaction exotherm violently even at 0°C? A: You are likely protonating the amine exothermically before nitration begins.

  • Fix: Dissolve the aminopyrazole in concentrated sulfuric acid (

    
    ) first and cool to -10°C. This locks the amine as the ammonium salt (
    
    
    
    ), which is electron-withdrawing and resistant to oxidation. Then, add the nitrating agent dropwise.

Module 2: Controlling Regioselectivity (N- vs. C-Nitration)

The Issue: Formation of unstable


-nitramines instead of carbon-bound nitro compounds (usually 4-nitro).
Mechanism: 

-nitration is kinetically favored (faster).

-nitration is thermodynamically favored (more stable).
The "Rearrangement" Strategy

In many cases, you cannot prevent initial


-nitration. Instead, you must drive the acid-catalyzed rearrangement  (often cited as the Musgrave or Habraken rearrangement) to migrate the nitro group from Nitrogen to Carbon (C-4).
DOT Diagram: The N-to-C Nitro Migration Pathway

NitrationMechanism Start Aminopyrazole (Substrate) Kinetic N-Nitro Intermediate (Kinetic Product) Start->Kinetic HNO3/H2SO4 (Fast, < 0°C) Kinetic->Start Hydrolysis (If acid too weak) Transition [Cationic Shift Transition State] Kinetic->Transition H+, Heat (Acid Catalysis) Thermodynamic C-Nitro Product (Thermodynamic) Transition->Thermodynamic Rearrangement

Caption: The kinetic N-nitro intermediate must be subjected to acid catalysis (heat or time) to rearrange to the stable C-nitro isomer.

Validated Protocol: One-Pot Rearrangement
  • Dissolution: Dissolve aminopyrazole in conc.

    
     (5–10 volumes). Cool to 0°C.[1][2]
    
  • Nitration: Add fuming

    
     (1.05 eq) dropwise. Maintain 
    
    
    
    .
  • The "Cook":

    • Observation: TLC will likely show the

      
      -nitro species (often less polar).
      
    • Action: Warm the mixture to 50–60°C for 1–2 hours.

    • Result: The acidic medium catalyzes the migration of the

      
       group to the C-4 position.
      
  • Quench: Pour onto crushed ice (exothermic!). Neutralize with

    
     to pH 7–8 to precipitate the product.
    

Module 3: Reagent Selection Matrix

Stop using "Mixed Acid" for everything. Select the reagent based on substrate sensitivity.

Reagent SystemAcidity (

)
Risk ProfileBest For
Standard Mixed Acid (

)
Very High (-11 to -12)High (Oxidation/Hydrolysis)Robust substrates; driving rearrangement.
Acetyl Nitrate (

)
ModerateMedium (Explosive if not controlled)Substrates sensitive to strong mineral acids. Warning: Keep below 20°C.
Nitronium Tetrafluoroborate (

)
High (Lewis Acid)Low (Non-oxidizing)Highly sensitive aminopyrazoles. Avoids water entirely.
Protocol Spotlight: Nitronium Tetrafluoroborate ( )

Use this when standard mixed acid turns your reaction into "tar."

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Sulfolane or Acetonitrile (anhydrous).

  • Addition: Add

    
     (solid) in portions to the amine solution at -30°C.
    
  • Workup: Quench with aqueous

    
    .
    

Module 4: Protecting Group Strategy (The "Nuclear Option")

If the amine is simply too reactive, you must dampen its electron-donating power (Push-Pull manipulation).

The Acetyl Block: Converting


 to 

reduces electron density on the ring, preventing oxidation while still directing nitration to the C-4 position (ortho/para director).
Workflow Diagram: Protection Strategy

ProtectionFlow Step1 Aminopyrazole (Too Reactive) Step2 Acetylation (Ac2O, reflux) Step1->Step2 Protect Step3 Nitration (HNO3/H2SO4) Step2->Step3 Nitrate (C-4 Selective) Step4 Deprotection (HCl/H2O or NaOH) Step3->Step4 Hydrolyze Final 4-Nitro-Aminopyrazole (Target) Step4->Final Isolate

Caption: Acetylation dampens ring reactivity, preventing oxidation while directing the nitro group to the C-4 position.[3]

References

  • Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles.[4][5][6][7] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[1][2][8][6] The Journal of Organic Chemistry.[8] [Link]

  • Olah, G. A., et al. (1993). Nitration of aromatics with nitronium tetrafluoroborate.[9][10] Journal of the American Chemical Society. [Link]

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[4] Journal of Organic Chemistry.[8][4] [Link]

  • Zhang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

Sources

Overcoming steric hindrance in N-butyl substitution of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The Steric-Regioselectivity Matrix

User Issue: "I cannot get the butyl group onto the correct nitrogen, or the reaction yield is negligible due to steric hindrance."

Scientist’s Analysis: N-alkylation of pyrazoles is governed by a tug-of-war between thermodynamics (stability of the final product) and kinetics (accessibility of the lone pair). When you introduce a butyl group—specifically bulky isomers like sec-butyl or tert-butyl—or if your pyrazole has substituents at positions C3/C5, you encounter two failure modes:

  • Regiochemical Scrambling: The alkyl group attaches to the "wrong" nitrogen (N2 instead of N1).

  • Elimination vs. Substitution: With hindered halides (e.g., t-butyl bromide), the basic conditions favor E2 elimination, yielding butene gas instead of the product.

Visualizing the Decision Pathway

Use the following logic flow to determine your experimental protocol.

PyrazoleLogic cluster_regio Regioselectivity Check Start START: Select Butyl Source Type Identify Alkyl Group Structure Start->Type nBu n-Butyl / Isobutyl (Primary Halide) Type->nBu sBu sec-Butyl (Secondary Alcohol/Halide) Type->sBu tBu tert-Butyl (Tertiary Halide) Type->tBu MethodA PROTOCOL A: Cesium Carbonate S_N2 (The 'Cesium Effect') nBu->MethodA High Reactivity sBu->MethodA If Halide Available MethodB PROTOCOL B: Mitsunobu Reaction (Inversion of Alcohol) sBu->MethodB If Alcohol Available MethodC PROTOCOL C: De Novo Cyclization (Hydrazine Route) tBu->MethodC Direct Alkylation Fails (E2) Check Are C3/C5 Hindered? MethodA->Check Result1 Expect N1 (Less Hindered) Check->Result1 Yes (Steric Control) Result2 Expect Mixture (Requires HPLC) Check->Result2 No (Electronic Control)

Figure 1: Decision tree for selecting the optimal N-butylation strategy based on alkyl group sterics.

The Toolkit: Reagents & Causality

To overcome steric barriers, we must move beyond standard Sodium Hydride (


) conditions.
VariableRecommendationMechanism of Action
Base Cesium Carbonate (

)
The "Cesium Effect": Unlike

, the large ionic radius of

forms a looser ion pair with the pyrazolate anion. This "naked" anion is more nucleophilic and less sensitive to steric shielding, often improving yields in hindered systems [1].
Solvent DMF or NMP Polar aprotic solvents solvate the cation (

), leaving the pyrazole anion free to attack. NMP is preferred for high-temperature microwave reactions.
Additive TBAI (Tetrabutylammonium iodide) Finkelstein Exchange: If using butyl bromide/chloride, TBAI generates a transient butyl iodide in situ, which is a superior leaving group (

), accelerating the reaction rate 10-100x.
Leaving Group Mesylate/Tosylate For sec-butyl groups, sulfonates often react cleaner than halides, reducing elimination side-products.

Advanced Protocols

Protocol A: The "Cesium Effect" (Primary & Secondary Halides)

Best for: n-butyl, isobutyl, and robust sec-butyl substrates.

Theory: Using


 in DMF allows for thermodynamic equilibration. If the alkyl group initially attacks the sterically crowded Nitrogen (N2), the reaction can reverse (retro-Michael or de-alkylation) and re-alkylate at the thermodynamically stable, less hindered Nitrogen (N1) over time.

Step-by-Step:

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.5 - 2.0 equiv). Stir at RT for 30 mins.
    
    • Checkpoint: Ensure the suspension is fine; grind the base if necessary to increase surface area.

  • Alkylation: Add N-butyl halide (1.1 equiv).

    • Optional: Add TBAI (0.1 equiv) if using bromides/chlorides.

  • Reaction: Heat to 60–80°C .

    • Note: Do not exceed 100°C unless necessary, as DMF can decompose to dimethylamine, which competes as a nucleophile.

  • Workup: Dilute with water (5x volume) to dissolve inorganic salts. Extract with EtOAc.[1][2]

Protocol B: Mitsunobu Inversion (Hindered Secondary Alcohols)

Best for: sec-butyl substitution where the halide is unstable.

Theory: Direct


 on secondary halides often fails due to steric clash. The Mitsunobu reaction activates the alcohol (butanol) directly. Crucial:  Standard DEAD/PPh3 often fails for pyrazoles due to pKa mismatch (pyrazole pKa ~14, Mitsunobu limit ~13). We use ADDP  (1,1'-(azodicarbonyl)dipiperidine) and PBu3  (Tributylphosphine) for higher pKa tolerance [2].

Step-by-Step:

  • Mix: Combine Pyrazole (1.0 equiv), sec-Butanol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF or Toluene.
    
  • Cool: Cool to 0°C.

  • Activate: Add ADDP (1.5 equiv) portion-wise.

  • Reflux: Allow to warm to RT, then heat to 60°C overnight.

    • Why Heat? Sterically hindered alcohols require thermal energy to overcome the transition state barrier of the betaine intermediate.

Protocol C: The "De Novo" Route (Tert-Butyl)

Best for: tert-butyl substitution.

Theory: STOP. Do not attempt


 substitution with t-butyl bromide. It will result in >90% isobutylene gas (Elimination). The only robust way to install a t-butyl group on a pyrazole is to build the ring with the group already attached or use acid-catalyzed electrophilic addition [3].

Step-by-Step (Cyclization):

  • Reagents: React a 1,3-diketone (or enaminone) with tert-butyl hydrazine hydrochloride .

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux for 2-4 hours.

  • Result: This yields the N-t-butyl pyrazole exclusively, bypassing the steric substitution problem entirely.

Troubleshooting & FAQs

Q1: I am seeing a 50:50 mixture of N1 and N2 isomers. How do I shift this?

  • Diagnosis: Your pyrazole likely has similar steric bulk at C3 and C5, or the reaction is under kinetic control.

  • Fix: Switch to Thermodynamic Conditions . Increase the temperature (e.g., 100°C in DMF) and extend reaction time. This allows the N2-alkylated product (kinetic) to detach and rearrange to the more stable N1-alkylated product (thermodynamic). Alternatively, use a bulkier protecting group on the C3 position to force N1 selectivity sterically.

Q2: My reaction with sec-butyl bromide stalled at 20% conversion.

  • Diagnosis: The secondary halide is too sterically hindered for the pyrazole nucleophile.

  • Fix: Add 0.5 equiv of KI (Potassium Iodide) . This converts the bromide to a highly reactive iodide in situ. If that fails, switch to Protocol B (Mitsunobu) using the alcohol.

Q3: I tried alkylating with t-butyl bromide and my flask pressurized, but no product formed.

  • Diagnosis: You created isobutylene gas via E2 elimination.

  • Fix: You cannot alkylate with t-butyl halides under basic conditions. Use Protocol C . If you must alkylate an existing pyrazole ring with a t-butyl group, use tert-butyl acetate with Perchloric acid (

    
    )  catalysis (generating the t-butyl cation), but be warned this is harsh and often low-yielding compared to cyclization.
    

Q4: Can I use Microwave irradiation?

  • Answer: Yes. For N-butylations, microwave irradiation (120°C, 10-20 mins, NMP solvent) is excellent for overcoming the activation energy barrier of hindered substrates. It is particularly effective when using

    
     [4].
    

References

  • Cesium Effect in N-Alkylation

    • Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.[3]

    • Source: ResearchG
    • URL:

    • Relevance: Establishes the superiority of in polar aprotic solvents for hindered nitrogen nucleophiles.
  • Mitsunobu on Pyrazoles

    • Title: Mitsunobu Reaction Mechanism and Variations.[4][5]

    • Source: Organic Chemistry Portal.[4]

    • URL:

    • Relevance: Details the pKa limitations and the need for specialized reagents (ADDP/PBu3) for heterocycles.
  • Synthesis of N-tert-butyl Pyrazoles

    • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.[6]

    • Source: Organic Syntheses.[2][7][8]

    • URL:

    • Relevance: Validates that cyclization with t-butyl hydrazine is the standard, high-yield method for installing t-butyl groups, rather than direct alkyl
  • Regioselectivity & Sterics

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[9][10]

    • Source: Journal of Organic Chemistry (via Semantic Scholar).
    • URL: (Snippet Reference 1.1)

    • Relevance: Explains the thermodynamic vs.

Sources

Storage and degradation prevention for N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Welcome to the technical support guide for N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429417-60-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. The recommendations herein are synthesized from the chemical principles governing nitroaromatic and pyrazole-based compounds, providing a framework for best practices in storage and handling.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

This section provides immediate answers to the most common questions regarding the handling and storage of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

Q1: What are the ideal short-term and long-term storage conditions for the solid compound? A: For optimal stability, the solid compound should be stored under controlled conditions. The presence of both a nitro group and an amine group on a pyrazole ring suggests sensitivity to environmental factors. Safety data sheets for analogous nitro-pyrazole compounds consistently recommend cool, dry, and dark conditions.[1][2]

Parameter Recommendation Rationale
Temperature Long-Term: ≤ -20°CShort-Term (days): 2-8°CLower temperatures slow down potential degradation reactions. Refrigeration is suitable for daily use, while freezing is recommended for archival storage.
Atmosphere Inert Gas (Argon or Nitrogen)The amine group can be susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen and moisture.
Light Amber Vial or Dark LocationNitroaromatic compounds can be sensitive to light, which can catalyze degradation.[1] Protecting the compound from light is a critical preventative measure.
Container Tightly Sealed, Screw-Cap VialPrevents moisture ingress and sublimation. Containers should be carefully resealed after each use to maintain a dry, inert headspace.[2][3]

Q2: Is this compound light-sensitive? A: Yes, it should be considered potentially light-sensitive. The nitroaromatic moiety is known to be susceptible to photolytic degradation.[1] Therefore, all handling, storage, and experimental procedures should be conducted with minimal exposure to direct light, particularly UV light. Use amber-colored vials and, where possible, work in a fume hood with the sash lowered to reduce ambient light.

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored? A: The choice of solvent is critical. Use only dry, high-purity (e.g., HPLC-grade) solvents. Common solvents for similar heterocyclic compounds include DMSO, DMF, and Acetonitrile. It is crucial to perform a small-scale solubility test first. Stock solutions should be stored at ≤ -20°C, protected from light, and in tightly sealed vials to prevent solvent evaporation and water absorption. For many compounds, storage at -80°C is preferred for long-term stability in solution.

Q4: What are the primary physical signs of degradation? A: Visual inspection can be the first line of defense. Key signs of degradation include:

  • Color Change: A change from its initial color (e.g., white or pale yellow to a darker yellow or brown) can indicate the formation of degradation products, possibly from the alteration of the nitro group.[1]

  • Change in Physical State: Clumping or melting of the solid powder can suggest moisture absorption or the presence of impurities.

  • Insolubility: Difficulty in dissolving the compound in a solvent where it was previously soluble, or the appearance of particulates in a solution.

Q5: What materials or chemical classes should this compound not come into contact with? A: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1][4][5] The amine functionality can react with acids and oxidizing agents, while the overall structure may be compromised by aggressive reagents.

Section 2: Troubleshooting Guide - Addressing Specific Issues

This guide provides a systematic approach to resolving common problems encountered during experimentation.

Problem: Inconsistent Experimental Results or Observed Loss of Compound Activity

An unexpected loss of biological activity or inconsistent data between experiments is a primary indicator of compound degradation. The following workflow provides a logical sequence for troubleshooting this issue.

Troubleshooting_Workflow cluster_start cluster_check Investigation Phase cluster_action Action Phase cluster_outcome Conclusion Start Inconsistent Results or Loss of Activity Observed Check_Solid 1. Inspect Solid Sample (Color, Appearance) Start->Check_Solid Check_Solution 2. Inspect Stock Solution (Clarity, Color, Precipitate) Check_Solid->Check_Solution Check_Protocol 3. Review Handling Protocol (Light/Air Exposure, Temperature) Check_Solution->Check_Protocol Prep_Fresh 4. Prepare Fresh Stock Solution from Original Solid Check_Protocol->Prep_Fresh Analyze 5. Analyze Purity via HPLC (Compare Old vs. Fresh) Prep_Fresh->Analyze Result_Good Purity Confirmed (>95%) Issue is likely experimental. Analyze->Result_Good No significant change Result_Bad Degradation Confirmed (<95% or extra peaks) Discard old stock/solid. Review storage. Analyze->Result_Bad Significant change

Caption: Troubleshooting workflow for investigating compound instability.

Problem: A Precipitate is Observed in a Thawed Stock Solution
  • Potential Cause 1: Poor Solubility at Storage Temperature. The compound may have limited solubility in the chosen solvent at low temperatures (-20°C or -80°C) and is precipitating out of solution.

    • Corrective Action: Before use, warm the vial to room temperature and vortex gently to see if the precipitate redissolves. If it does, this is the likely cause. Consider preparing slightly more dilute stock solutions for long-term storage if the issue persists.

  • Potential Cause 2: Degradation Product. The precipitate could be a less soluble degradation product.

    • Corrective Action: If the precipitate does not redissolve upon warming and vortexing, do not use the solution. Filter a small aliquot and analyze both the filtrate and, if possible, the precipitate by HPLC or LC-MS to identify the species. It is safest to discard the stock and prepare a fresh one from a reliable solid sample.

Section 3: Protocols and Methodologies

Adherence to standardized protocols is essential for reproducibility and preserving the integrity of the compound.

Protocol 3.1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately inspect the physical appearance of the solid compound. Log its arrival date and initial appearance.

  • Aliquotting: If the entire stock will not be used at once, it is highly advisable to aliquot the solid compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated warming/cooling cycles and exposure of the bulk material to air and moisture.

  • Storage of Solid: Store the primary container and all aliquots at ≤ -20°C in the dark.

  • Solution Preparation:

    • Bring an aliquot vial to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.

    • Add high-purity, anhydrous solvent to the vial to the desired concentration.

    • Ensure complete dissolution by vortexing. Gentle warming (to 30-35°C) may be used if necessary, but avoid excessive heat.

  • Storage of Solution: Use the solution immediately or aliquot into single-use tubes and store at ≤ -20°C (or -80°C for extended periods), protected from light.

Protocol 3.2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for developing a quality control method to assess the purity of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine.[6]

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). This may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance, starting around 275 nm, which is typical for nitropyrazoles.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • System Equilibration: Purge and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of the compound at approximately 10-20 µg/mL in the mobile phase from a trusted, new batch of solid.

  • Sample Preparation: Prepare the sample to be tested (e.g., from an older batch of solid or a stored solution) at the same concentration as the standard.

  • Analysis: Inject the standard and the sample. A pure compound should yield a single major peak at a consistent retention time. The appearance of significant new peaks or a reduction in the area of the main peak in the test sample compared to the standard indicates degradation.

  • Purity Calculation: Purity can be estimated by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Section 4: Understanding the Chemistry of Degradation

The structure of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine contains two key functional groups prone to degradation: the nitro group and the exocyclic amine.

  • Nitroreduction: The nitro group is an electron-withdrawing group that makes the compound susceptible to reduction.[7] This process can occur in a stepwise manner, converting the nitro group (-NO₂) into nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) functionalities.[8] These reactions can be initiated by biological contaminants (e.g., microbial enzymes) or chemical reducing agents and can lead to a complete loss of the intended activity.

  • Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by light, heat, or trace metal impurities. This can lead to the formation of colored impurities and complex degradation products.

  • Hydrolysis: While pyrazole rings are generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring opening or other hydrolytic degradation.[9]

By controlling the compound's environment—keeping it cold, dark, dry, and under an inert atmosphere—these degradation pathways can be significantly inhibited, ensuring the reliability and reproducibility of your research.

References

  • Singh, J., Thaltiri, V., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]

  • Singh, J., Thaltiri, V., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]

  • Thaltiri, V., Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Thaltiri, V., Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • European Chemicals Agency (ECHA). (N.D.). Nitrobenzene - Registration Dossier. Available at: [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • AFG Bioscience LLC. (N.D.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • HIMEDIA. (2013). Material Safety Data Sheet: N-Methyl-N'-nitro-N-nitrosoguanidine. Available at: [Link]

  • Sharma, A., et al. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Spain, J.C., Hughes, J.B., & Knackmuss, H.J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers. Available at: [Link]

  • Crawford, R. L. (Ed.). (1995). Bioremediation of nitroaromatic compounds. Biotechnology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-butyl-1-methyl-4-nitro-3-propylpyrazol-5-amine. PubChem Compound Database. Available at: [Link]

  • Chemat. (n.d.). N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine, 97%. Available at: [Link]

  • Trilleras, J., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Quiroga, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Low, J.N., et al. (2011). Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate. Acta Crystallographica Section C. Available at: [Link]

  • Misiaszek, J., et al. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition. Available at: [Link]

  • Khan, F., et al. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLoS ONE. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine vs. Unsubstituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine (Target Molecule) versus standard unsubstituted aminopyrazoles (e.g., 1-methyl-3-aminopyrazole).

While unsubstituted aminopyrazoles function as standard nucleophiles prone to electrophilic aromatic substitution (EAS), the introduction of the C4-nitro group and the N-butyl substituent fundamentally alters the electronic landscape. The Target Molecule behaves as a vinylogous nitro-enamine , characterized by severely attenuated nucleophilicity but enhanced acidity at the amine proton. This guide provides evidence-based protocols for overcoming this deactivation during acylation and leverages the nitro group for reductive cyclization strategies—a critical pathway in the synthesis of pyrazolo[4,3-d]pyrimidine scaffolds (e.g., Sildenafil analogs).

Electronic Structure & Theoretical Basis

To predict reactivity, one must understand the "Push-Pull" electronic systems at play.

The "Push-Pull" Effect
  • Unsubstituted Aminopyrazole: The exocyclic amine lone pair donates electron density into the ring (Push). The ring is electron-rich, making C4 highly susceptible to electrophilic attack (e.g., halogenation).

  • Target Molecule (Nitro-Substituted): The C4-nitro group is a strong electron-withdrawing group (Pull). It conjugates with the C3-amine (Push), locking the amine's lone pair into a resonance system.

    • Consequence 1: The exocyclic nitrogen is less basic and less nucleophilic .

    • Consequence 2: The C4 position is blocked and deactivated, preventing further EAS.

    • Consequence 3: The N-butyl group adds steric bulk, further hindering attack on electrophiles.

Visualization of Electronic Effects

The following diagram illustrates the resonance contribution that deactivates the amine in the target molecule compared to the standard comparator.

ElectronicEffects Unsub Unsubstituted Aminopyrazole (Nucleophilic Amine) Reactivity_Unsub High Reactivity toward Acyl Chlorides / Aldehydes Unsub->Reactivity_Unsub Lone pair available Target Target: 4-Nitro-3-(butylamino) (Deactivated Amine) Resonance Resonance Structure (Nitro-Enamine Character) Target->Resonance e- density pulled by NO2 Reactivity_Target Low Reactivity toward Acyl Chlorides Resonance->Reactivity_Target Lone pair delocalized Acidity Increased Acidity of NH Resonance->Acidity N-H bond weakened

Figure 1: Comparative electronic landscape. The nitro group acts as a "sink" for electron density, reducing the nucleophilicity of the amine nitrogen.

Critical Reactivity Differences

Nucleophilic Acylation (Amide Formation)
  • Comparator: Unsubstituted 3-aminopyrazoles react with acid chlorides or anhydrides at room temperature (RT) with mild bases (Pyridine/TEA).

  • Target Molecule: Due to the nitro-deactivation, the N-butyl amine is sluggish. Standard conditions often yield recovered starting material.

    • Solution: Requires "Hyper-Acylation" conditions—using DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst and elevated temperatures, or using more reactive oxalyl chloride-generated acid chlorides.

Reductive Cyclization (The Strategic Advantage)

The primary value of the Target Molecule lies in the C4-nitro group. Unlike the unsubstituted comparator, the Target can be reduced to a vicinal diamine (3-butylamino-4-aminopyrazole). This species is a "bifunctional linchpin" for synthesizing fused heterocyclic rings.

Experimental Protocols

Protocol A: Acylation of the Deactivated Amine

Objective: Synthesize the amide derivative despite electronic deactivation.

Reagents:

  • Target Molecule (1.0 eq)

  • Acetic Anhydride (3.0 eq) or Acyl Chloride (1.5 eq)

  • Catalyst: DMAP (0.1 eq) - Critical for success

  • Solvent: 1,4-Dioxane or Toluene (allows higher reflux temp than DCM)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine in 5 mL of dry Toluene.

  • Activation: Add 3.0 eq of Acetic Anhydride and 0.1 eq of DMAP.

  • Reaction: Heat to 90°C for 4–6 hours. (Note: Unsubstituted analogs would react at RT in 30 mins).

  • Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The nitro group makes the spot UV-active (yellow).

  • Workup: Cool to RT. Wash with sat.[1] NaHCO₃ to remove excess anhydride. Extract with EtOAc.[1]

  • Self-Validation: The product should show a shift in the IR spectrum (appearance of Amide C=O ~1680 cm⁻¹) and loss of the NH signal in ¹H NMR.

Protocol B: Chemoselective Reduction to Diamine

Objective: Reduce C4-NO₂ to C4-NH₂ without cleaving the N-butyl group or the N-N ring bond.

Reagents:

  • Target Molecule[2][3][4][5][6][7][8][9][10]

  • Pd/C (10% wt loading)

  • Hydrogen Gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)

  • Solvent: Methanol/THF (1:1)

Step-by-Step:

  • Setup: Purge a flask containing the Target Molecule (1 mmol) and Pd/C (10 wt%) with Nitrogen.

  • Solvent: Add degassed MeOH/THF (10 mL).

  • Reduction: Introduce H₂ via balloon. Stir vigorously at RT for 2–3 hours.

    • Note: The yellow color of the nitro compound will fade to colorless/pale pink as the amine forms.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).

  • Usage: The resulting 3,4-diamino intermediate is oxidation-sensitive. Use immediately for cyclization (e.g., reaction with an aldehyde or orthoester).

Synthesis Pathway Visualization (Graphviz)

The following diagram maps the divergent pathways: the difficult acylation vs. the facile reduction-cyclization route used in drug discovery.

ReactionPathways Start Start: N-Butyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Acylation Pathway A: Acylation (Difficult) Start->Acylation Electrophilic Attack Reduction Pathway B: Reduction (Facile) Start->Reduction Hydrogenation Acyl_Cond Requires: DMAP, Heat, Excess R-COCl Acylation->Acyl_Cond Product_A Product: Amide Derivative (Steric/Electronic resistance) Acylation->Product_A Red_Cond Conditions: H2, Pd/C, MeOH (Clean conversion) Reduction->Red_Cond Intermediate Intermediate: 3-Butylamino- 4-aminopyrazole (Unstable) Reduction->Intermediate Cyclization Cyclization (+ R-CHO or Orthoester) Intermediate->Cyclization Final_Product Final Scaffold: Pyrazolo[4,3-d]pyrimidine (Bioactive Core) Cyclization->Final_Product

Figure 2: Divergent synthetic utility. While acylation is hindered, the reduction pathway unlocks access to complex bicyclic pharmaceutical scaffolds.

Data Comparison Table

FeatureUnsubstituted (1-Me-3-Amino)Target (1-Me-4-NO₂-3-N-Bu)Experimental Implication
Nucleophilicity High (Aniline-like)Low (Vinylogous Amide-like)Target requires catalysts (DMAP) for coupling.
pKa (Conjugate Acid) ~4.0 - 5.0~0.5 - 1.5 (Estimated)Target is a very weak base; will not protonate at physiological pH.
Oxidation Potential Susceptible to oxidative degradationStabilized by Nitro groupTarget is shelf-stable; Unsubstituted darkens over time.
UV/Vis Appearance ColorlessYellow/OrangeEasy visual monitoring of reaction progress (Nitro reduction = bleaching).
Key Application Simple linker chemistryPrecursor to fused heterocyclesTarget is the preferred building block for de novo purine mimics.

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.[3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Reactivity of Nitropyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source: PMC / Molecules.
    • URL:[Link]

  • Nucleophilicity Trends (General Amines)

    • Title: Nucleophilicities of Amines, Amino Acids and Pyridines (Mayr Scales).
    • Source: LMU Munich Theses.
    • URL:[Link]

  • Acylation Mechanisms

    • Title: Chemoselective Acylation of Primary Amines and Amides.[11]

    • Source: Journal of the American Chemical Society (PubMed).
    • URL:[Link]

Sources

Biological activity comparison of N-butyl vs N-ethyl aminopyrazole derivatives

[1]

Executive Summary: The Alkyl Chain Trade-Off[1]

In the optimization of aminopyrazole-based pharmacophores—widely used in kinase inhibitors (e.g., JAK, MK2, Aurora) and GPCR ligands—the choice between N-ethyl and N-butyl substitution is a critical decision point that balances potency against drug-likeness .[1][2]

While both derivatives share the core aminopyrazole scaffold, the extension of the alkyl chain by two carbons (Ethyl



  • N-Ethyl Derivatives: Generally represent the "Sweet Spot" for lead optimization.[1] They offer sufficient steric bulk to fill hydrophobic pockets without incurring the high lipophilicity penalty (LogP) that compromises metabolic stability.

  • N-Butyl Derivatives: Often serve as "Potency Boosters" in early discovery.[1] The added hydrophobicity can increase affinity for deep hydrophobic clefts (e.g., MK2 kinase), often yielding lower IC

    
     values.[2][3] However, this comes at the cost of reduced aqueous solubility, higher clearance (metabolic oxidation), and potential non-specific cytotoxicity.[2][3]
    

Key Takeaway: Use N-butyl to probe the depth of hydrophobic pockets during SAR (Structure-Activity Relationship) exploration; switch to N-ethyl to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile for in vivo candidates.[2]

Comparative Physicochemical & Biological Profile

The following data aggregates trends from MK2 kinase inhibitors and CRF1 receptor ligands to illustrate the functional differences.

Table 1: Comparative Performance Metrics
FeatureN-Ethyl Aminopyrazole N-Butyl Aminopyrazole Implication
LogP (Lipophilicity) Moderate (~2.0 - 3.[1]0)High (> 3.[2][3][4]5)N-Butyl crosses membranes easier but risks non-specific binding.[1]
Solubility (Aq.) ModerateLowN-Ethyl is easier to formulate for in vivo studies.
Steric Footprint CompactExtendedN-Butyl requires a deep hydrophobic pocket (e.g., Gatekeeper region).[2]
Metabolic Stability HighLowN-Butyl is prone to

-oxidation and dealkylation by CYPs.[1]
Potency (MK2 Kinase) 0.31 µM (IC

)
0.23 µM (IC

)
N-Butyl shows slightly higher intrinsic affinity in large pockets.[2]
BBB Permeability ModerateHigh (if MW < 500)N-Butyl enters CNS better, provided it isn't an efflux substrate.[2][3]

*Data based on MK2 inhibitor series (See Reference 1).

Detailed Biological Activity Analysis

A. Potency Case Study: MK2 Kinase Inhibition

In the development of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2) inhibitors, the alkyl chain length at the pyrazole nitrogen is a determinant of ATP-competitive binding.

  • Mechanism: The aminopyrazole core forms hydrogen bonds with the kinase hinge region. The N-alkyl group extends into the hydrophobic specificity pocket.

  • Data Insight: Research indicates that extending from methyl to butyl improves potency significantly, but the gain diminishes after ethyl/propyl.[2]

    • N-Methyl IC

      
      : 0.94 µM[1]
      
    • N-Ethyl IC

      
      : 0.31 µM [1]
      
    • N-Butyl IC

      
      : 0.23 µM [1]
      
  • Analysis: While N-butyl is ~25% more potent than N-ethyl, the difference is often not large enough to justify the ADME risks associated with the butyl chain (e.g., lower solubility).[2] N-ethyl is frequently selected as the optimal compromise.[1]

B. Selectivity and Toxicity[2][5]
  • Cytotoxicity: N-Butyl derivatives often exhibit higher non-specific cytotoxicity in cell viability assays (e.g., MTT on HepG2 cells).[2] This is attributed to the "detergent-like" effect of longer alkyl chains disrupting cell membranes at high micromolar concentrations.

  • Selectivity: N-Ethyl derivatives tend to be more selective.[1] The shorter chain prevents binding to kinases with smaller or restricted hydrophobic pockets (steric clash), whereas the flexible N-butyl chain might "wiggle" into off-target kinases, reducing the selectivity window.[2]

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when choosing between these two derivatives during lead optimization.

SAR_LogicStartAminopyrazole Hit IdentifiedPocket_AnalysisAnalyze Binding Pocket SizeStart->Pocket_AnalysisSmall_PocketSmall/Restricted Pocket(e.g., CDK2)Pocket_Analysis->Small_PocketSteric ConstraintLarge_PocketDeep Hydrophobic Pocket(e.g., MK2, p38)Pocket_Analysis->Large_PocketHydrophobic SpaceEthyl_ChoiceSelect N-Ethyl Derivative(Balance Potency/ADME)Small_Pocket->Ethyl_ChoiceAvoid ClashLarge_Pocket->Ethyl_ChoiceOptimize ADMEButyl_ChoiceSelect N-Butyl Derivative(Maximize Affinity)Large_Pocket->Butyl_ChoiceFill PocketOutcome_EthylHigh SolubilityGood Metabolic StabilityModerate PotencyEthyl_Choice->Outcome_EthylOutcome_ButylLow SolubilityMetabolic LiabilityHigh PotencyButyl_Choice->Outcome_Butyl

Figure 1: SAR Decision Tree for N-Alkyl Aminopyrazole Optimization.

Experimental Protocols

To validate the comparison in your own lab, use the following standardized workflows.

Protocol A: Synthesis of N-Alkyl Aminopyrazoles

Objective: Synthesize N-ethyl and N-butyl variants from a common intermediate.

  • Reagents: 3-Amino-4-cyanopyrazole (scaffold), Ethyl iodide (or Butyl iodide), Cesium Carbonate (

    
    ), DMF.[1][2][3]
    
  • Procedure:

    • Dissolve 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 min.
      
    • Add Alkyl Iodide (1.2 eq) dropwise (Ethyl iodide for Variant A, Butyl iodide for Variant B).

    • Stir at 60°C for 4-6 hours. Monitor by TLC/LC-MS.

    • Note: Regioselectivity (N1 vs N2 alkylation) is common.[2] Purify isomers via column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via

    
    -NMR.
    
    • N-Ethyl: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).

    • N-Butyl: Triplet (~0.9 ppm), Multiplets (~1.3, 1.8 ppm), Triplet (~4.0 ppm).[2][3]

Protocol B: In Vitro Kinase Assay (MK2 Example)

Objective: Determine IC

  • System: FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™).[1][2]

  • Reaction Mix:

    • Kinase: Recombinant Human MK2 (5-10 ng/well).[1]

    • Substrate: Peptide substrate (2 µM).[2]

    • ATP:

      
       concentration (typically 10-50 µM).[1]
      
    • Test Compounds: Serial dilution (10 µM to 0.1 nM) of N-ethyl and N-butyl derivatives.

  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Development Reagent (Protease) and read Fluorescence Ratio (Coumarin/Fluorescein).[2]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC

    
    .[1]
    

References

  • Velter, A. et al. (2008).[2][3] "Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials."[1][2] Journal of Medicinal Chemistry.

  • Sijm, M. et al. (2021).[2][3][5] "Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes." Frontiers in Cellular and Infection Microbiology.

  • Ge, Y. et al. (2009).[2][3] "Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor." Journal of Medicinal Chemistry.

UV-Vis absorption spectra of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral properties, outlines a rigorous experimental protocol for its characterization, and presents a comparative analysis against structurally related alternatives. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of Substituted Nitro-Pyrazoles

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitution pattern of the target molecule—featuring an electron-donating amino group and a powerful electron-withdrawing nitro group—creates a "push-pull" electronic system. This configuration is pivotal as it often gives rise to unique photophysical properties, making the compound potentially useful in applications like fluorescent probes or as a chromophoric tag.

UV-Vis spectroscopy is an indispensable, non-destructive analytical technique for characterizing such conjugated organic molecules.[4] It provides critical insights into the electronic transitions within the molecule, allowing researchers to understand the effects of different functional groups on the electronic structure.[5][6] By analyzing the position (λmax) and intensity (molar absorptivity, ε) of absorption bands, we can elucidate the extent of conjugation and the nature of intramolecular charge transfer (ICT), which are fundamental to the molecule's function and potential applications.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state) upon absorption of electromagnetic radiation. For N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine, the key structural features governing its spectrum are:

  • The Pyrazole Ring: This aromatic heterocycle is the core chromophore, exhibiting characteristic π → π* transitions.

  • The Nitro Group (-NO2): A potent electron-withdrawing group and chromophore that significantly influences the electronic landscape. It participates in n → π* transitions and extends the conjugation of the system.[7][8]

  • The Amino Group (-NH2): A strong electron-donating group (auxochrome) that modulates the energy of the molecular orbitals.[5] Its lone pair of electrons can participate in resonance with the pyrazole ring.

  • Alkyl Substituents (N-Butyl, N-Methyl): These groups have a minor electronic effect (weakly electron-donating through induction) but can influence solubility and conformation.

The concurrent presence of the electron-donating amino group and the electron-withdrawing nitro group on the conjugated pyrazole ring is expected to facilitate a strong Intramolecular Charge Transfer (ICT) transition. Upon absorption of light, electron density shifts from the donor (amino) side of the molecule to the acceptor (nitro) side. This ICT transition is typically of high intensity and is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.[9][10]

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol describes a self-validating system for obtaining high-quality, reproducible UV-Vis absorption spectra. The causality behind each step is explained to ensure trustworthiness and scientific rigor.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the reference (blank) and the sample, which corrects for solvent absorbance and lamp fluctuations in real-time.[6]

  • Light Sources: The instrument should be equipped with a deuterium lamp for the UV region (typically 190-350 nm) and a tungsten-halogen lamp for the visible region (typically 350-800 nm).[11]

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes, as glass and plastic absorb significantly in the UV range.[11]

  • Solvent: Select a spectroscopic grade solvent in which the analyte is fully soluble and which is transparent in the wavelength range of interest. Ethanol or acetonitrile are common choices.

Step-by-Step Measurement Procedure
  • Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure a stable light output.

  • Stock Solution Preparation: Accurately weigh a small amount of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Perform serial dilutions of the stock solution to prepare a working solution. The final concentration should be adjusted such that the maximum absorbance reading is within the instrument's linear dynamic range, ideally between 0.1 and 1.0 absorbance units, to ensure adherence to the Beer-Lambert Law.[11]

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 200-600 nm). This electronically subtracts any absorbance from the solvent and cuvettes.[12]

  • Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the pure solvent in the reference beam.

  • Data Processing: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. If the molar mass of the compound is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_data Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent (Volumetric Flask) prep1->prep2 prep3 Prepare Stock Solution prep2->prep3 prep4 Perform Serial Dilutions prep3->prep4 prep5 Prepare Working Solution (Abs < 1.0) prep4->prep5 meas3 Rinse & Fill Sample Cuvette prep5->meas3 inst1 Instrument Warm-up (30 min) inst2 Select Wavelength Range (e.g., 200-600 nm) inst1->inst2 meas2 Run Baseline Correction inst2->meas2 meas1 Fill Cuvettes with Solvent meas1->meas2 meas2->meas3 meas4 Acquire Sample Spectrum meas3->meas4 data1 Identify λmax meas4->data1 data2 Calculate Molar Absorptivity (ε) data1->data2

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.